An In-depth Technical Guide to 3-Methylpiperidin-4-one Hydrochloride (CAS 4629-78-1)
An In-depth Technical Guide to 3-Methylpiperidin-4-one Hydrochloride (CAS 4629-78-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methylpiperidin-4-one hydrochloride, with CAS number 4629-78-1, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectral characterization, and applications, with a particular focus on its role in drug discovery. As a versatile intermediate, understanding its characteristics is crucial for the rational design and development of novel therapeutic agents. The piperidine scaffold is a prevalent feature in numerous biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for structural modification and optimization.[1][2][3]
Physicochemical Properties
3-Methylpiperidin-4-one hydrochloride is typically a white to light yellow crystalline powder.[4] Its fundamental properties are summarized in the table below. The presence of a hydrophilic hydrochloride salt and a moderately lipophilic piperidone core imparts a balanced solubility profile, allowing for reactivity in a range of solvent systems.
| Property | Value | Source |
| CAS Number | 4629-78-1 | [5][6][7] |
| Molecular Formula | C₆H₁₂ClNO | [4][5][8] |
| Molecular Weight | 149.62 g/mol | [6][8] |
| Melting Point | 176.5-177 °C | [4] |
| Boiling Point | 224.6 °C at 760 mmHg | [4] |
| Appearance | White to pale-yellow to yellow-brown solid | [4][9] |
| Purity | ≥95% | [5][9] |
| Storage | Room temperature, in a dry place | [9][10] |
Synthesis and Reaction Pathways
The synthesis of 3-methylpiperidin-4-one and its derivatives is a well-explored area of organic chemistry, with several established routes. The choice of a particular synthetic pathway often depends on the desired scale, stereochemistry, and available starting materials.
Boc-Protected Piperidone Deprotection
A common and straightforward method involves the deprotection of a Boc-protected precursor. This method is often favored for its clean reaction profile and high yield.
Protocol: Synthesis of 3-Methylpiperidin-4-one hydrochloride from a Boc-Protected Precursor [8]
-
Dissolution: Dissolve racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acidification: Slowly add ethanolic-HCl to the cooled solution while stirring. The hydrochloride salt of the deprotected amine will precipitate out of the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature (approximately 25°C) and continue stirring for 3 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 40% ethyl acetate in hexanes mobile phase until the starting material is completely consumed.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude 3-methyl-piperidin-4-one hydrochloride. This product is often of sufficient purity for use in subsequent reactions without further purification.
Caption: Boc Deprotection to Yield the Hydrochloride Salt.
Mannich Reaction
The Mannich reaction provides a convergent approach to the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives.[11] This multicomponent reaction involves the condensation of an enolizable ketone (ethyl methyl ketone), an aldehyde, and an amine (ammonium acetate). While this method does not directly yield the title compound, it is a fundamental strategy for creating substituted piperidone cores.
Spectroscopic Characterization
The structural elucidation of 3-methylpiperidin-4-one hydrochloride and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the position of substituents. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1715-1720 cm⁻¹.[1] The N-H stretch of the secondary amine hydrochloride will also be observable.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the free base, 3-methylpiperidin-4-one, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 113.[12]
Applications in Drug Discovery and Medicinal Chemistry
3-Methylpiperidin-4-one hydrochloride is a valuable starting material for the synthesis of a wide range of biologically active molecules.[4] The piperidine ring is a common pharmacophore in drugs targeting the central nervous system (CNS).[10]
As a Scaffold for Novel Therapeutics
The versatility of the 3-methylpiperidin-4-one scaffold allows for modifications at several key positions, enabling the exploration of structure-activity relationships (SAR).
Caption: Potential Sites for Derivatization.
Synthesis of Bioactive Compounds
Derivatives of 3-methylpiperidin-4-one have been investigated for a range of therapeutic applications, including:
-
Analgesics and Anxiolytics: The piperidine moiety is a key structural feature in many opioid analgesics. Modifications of the 3-methylpiperidin-4-one core can lead to the discovery of novel pain-relieving and anxiety-reducing agents.[4]
-
Anticancer Agents: Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated cytotoxic activity against various cancer cell lines.[1]
-
Antifungal Agents: Oxime and thiosemicarbazone derivatives have shown promising antifungal activity.[11]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 3-methylpiperidin-4-one hydrochloride.
-
Hazard Statements: It is irritating to the eyes, respiratory system, and skin.[4][13]
-
Precautionary Measures:
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13][14][15]
Conclusion
3-Methylpiperidin-4-one hydrochloride is a cornerstone intermediate for the synthesis of complex molecular architectures with significant biological potential. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its chemistry is paramount for the successful design and synthesis of next-generation therapeutics.
References
-
3-Methylpiperidin-4-one hydrochloride. (2024). ChemBK. [Link]
-
Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. (n.d.). PubMed. [Link]
-
3-Methylpiperidin-4-one hydrochloride. (n.d.). Synthonix. [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (n.d.). ResearchGate. [Link]
-
3-Methylpiperidin-4-one. (n.d.). PubChem. [Link]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PMC - NIH. [Link]
-
3-Methyl-Piperidin-4-One Hydrochloride. (n.d.). MySkinRecipes. [Link]
-
Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed. [Link]
Sources
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Synthonix, Inc > Building Blocks > 4629-78-1 | 3-Methylpiperidin-4-one hydrochloride [synthonix.com]
- 6. scbt.com [scbt.com]
- 7. 4629-78-1 | CAS DataBase [m.chemicalbook.com]
- 8. 3-Methylpiperidin-4-one hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Methylpiperidin-4-one hydrochloride | 4629-78-1 [sigmaaldrich.com]
- 10. 3-Methyl-Piperidin-4-One Hydrochloride [myskinrecipes.com]
- 11. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy 3-Methylpiperidin-4-one | 5773-58-0 [smolecule.com]
- 13. 3-Methylpiperidin-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]
- 14. 3-methylpiperidin-4-one - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
